Methyl 2-((S)-1-((S)-1-(3,5-bis(Trifluoromethyl)phenyl)ethoxy)-2-(4-fluorophenyl)-2-oxoethoxy)acetate
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Overview
Description
Methyl 2-((S)-1-((S)-1-(3,5-bis(Trifluoromethyl)phenyl)ethoxy)-2-(4-fluorophenyl)-2-oxoethoxy)acetate is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((S)-1-((S)-1-(3,5-bis(Trifluoromethyl)phenyl)ethoxy)-2-(4-fluorophenyl)-2-oxoethoxy)acetate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 3,5-bis(Trifluoromethyl)phenyl and 4-fluorophenyl derivatives. These intermediates are then subjected to esterification and etherification reactions under controlled conditions to form the final product. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as chromatography and crystallization may be employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((S)-1-((S)-1-(3,5-bis(Trifluoromethyl)phenyl)ethoxy)-2-(4-fluorophenyl)-2-oxoethoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May be studied for its biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-((S)-1-((S)-1-(3,5-bis(Trifluoromethyl)phenyl)ethoxy)-2-(4-fluorophenyl)-2-oxoethoxy)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((S)-1-((S)-1-(3,5-difluoromethyl)phenyl)ethoxy)-2-(4-fluorophenyl)-2-oxoethoxy)acetate
- Methyl 2-((S)-1-((S)-1-(3,5-bis(Trifluoromethyl)phenyl)ethoxy)-2-(4-chlorophenyl)-2-oxoethoxy)acetate
Uniqueness
Methyl 2-((S)-1-((S)-1-(3,5-bis(Trifluoromethyl)phenyl)ethoxy)-2-(4-fluorophenyl)-2-oxoethoxy)acetate is unique due to its specific combination of functional groups and stereochemistry. The presence of trifluoromethyl groups and fluorophenyl rings imparts distinct chemical properties, such as increased lipophilicity and stability, which may enhance its performance in various applications.
Properties
Molecular Formula |
C21H17F7O5 |
---|---|
Molecular Weight |
482.3 g/mol |
IUPAC Name |
methyl 2-[(1S)-1-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetate |
InChI |
InChI=1S/C21H17F7O5/c1-11(13-7-14(20(23,24)25)9-15(8-13)21(26,27)28)33-19(32-10-17(29)31-2)18(30)12-3-5-16(22)6-4-12/h3-9,11,19H,10H2,1-2H3/t11-,19-/m0/s1 |
InChI Key |
DNJXZSLRFFDIHK-WLRWDXFRSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H](C(=O)C2=CC=C(C=C2)F)OCC(=O)OC |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC(C(=O)C2=CC=C(C=C2)F)OCC(=O)OC |
Origin of Product |
United States |
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